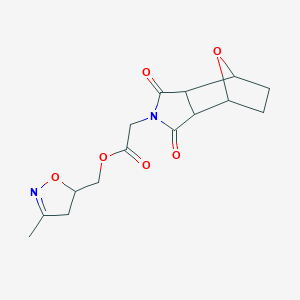![molecular formula C16H19ClFNO4 B7438950 2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid is a chemical compound that has gained the attention of the scientific community due to its potential in various research applications.
Mecanismo De Acción
The mechanism of action of 2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. These neurotransmitters are known to play a role in regulating mood and anxiety.
Biochemical and Physiological Effects
Studies have shown that 2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been shown to have antioxidant properties, which can protect the brain from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid in lab experiments is its ability to cross the blood-brain barrier. This allows it to have a direct effect on the central nervous system. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for the study of 2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid. One area of interest is its potential as a treatment for anxiety and depression in humans. Another area of interest is its potential as a neuroprotective agent, due to its antioxidant properties. Further research is also needed to fully understand its mechanism of action and its potential side effects.
Conclusion
In conclusion, 2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid is a chemical compound that has potential in various scientific research applications. Its ability to cross the blood-brain barrier and its anxiolytic and antidepressant effects make it a promising candidate for the treatment of anxiety and depression in humans. Further research is needed to fully understand its mechanism of action and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid involves the reaction of 2-fluoroacetic acid with 1-[2-(4-chloro-2-methylphenoxy)propanoyl]pyrrolidine-3-carboxylic acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid has been used in various scientific research applications. One of its primary uses is in the study of the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.
Propiedades
IUPAC Name |
2-[1-[2-(4-chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO4/c1-9-7-12(17)3-4-13(9)23-10(2)15(20)19-6-5-11(8-19)14(18)16(21)22/h3-4,7,10-11,14H,5-6,8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAZFIFLZNNZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCC(C2)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide](/img/structure/B7438891.png)

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)

![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)
![N-(cyclopropylmethoxy)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438933.png)


![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)